molecular formula C18H21N5O5S2 B2976218 [[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea CAS No. 321941-91-7

[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea

Cat. No.: B2976218
CAS No.: 321941-91-7
M. Wt: 451.52
InChI Key: LLBMCWFZCKSITP-UHFFFAOYSA-N
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Description

[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylidene core substituted with dimethylsulfamoyl groups and an amino urea moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea typically involves multi-step organic reactions One common approach is to start with fluorenone derivatives, which undergo sulfonation to introduce dimethylsulfamoyl groups at the 2 and 7 positions This is followed by the formation of the fluorenylidene moiety through a condensation reaction with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorenylidene moiety or the sulfamoyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea involves its interaction with molecular targets through its fluorenylidene and amino urea moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylidene derivatives: Compounds with similar fluorenylidene cores but different substituents.

    Sulfamoyl derivatives: Compounds with sulfamoyl groups attached to different cores.

    Amino urea derivatives: Compounds featuring the amino urea moiety but with different core structures.

Uniqueness

[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea is unique due to the combination of its fluorenylidene core, dimethylsulfamoyl groups, and amino urea moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

[[2,7-bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S2/c1-22(2)29(25,26)11-5-7-13-14-8-6-12(30(27,28)23(3)4)10-16(14)17(15(13)9-11)20-21-18(19)24/h5-10H,1-4H3,(H3,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBMCWFZCKSITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC(=O)N)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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